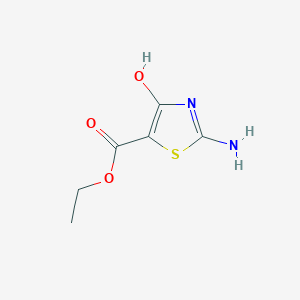

2-氨基-4-羟基噻唑-5-羧酸乙酯

描述

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O3S . It has an average mass of 188.204 Da and a mono-isotopic mass of 188.025558 Da .

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its analogues involves the use of 2-aminothiazoles as a starting material . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound . The compound also contains an ethyl group, an amino group, a hydroxy group, and a carboxylate group .Chemical Reactions Analysis

2-Aminothiazoles, such as Ethyl 2-amino-4-hydroxythiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is an off-white precipitate . It has a molecular weight of 188.20 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

抗菌活性

2-氨基噻唑类,包括2-氨基-4-羟基噻唑-5-羧酸乙酯,已显示出作为抗菌和抗真菌剂的有希望的治疗作用 . 例如,此类化合物的合成产物已显示出对革兰氏阳性表皮葡萄球菌和革兰氏阴性铜绿假单胞菌具有显著的抗菌作用 . 它们还表现出对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌的抑制活性 . 在抗真菌活性方面,这些化合物已显示出对光滑念珠菌和白色念珠菌具有潜在作用 .

抗HIV活性

2-氨基噻唑被用作合成各种具有有希望的治疗作用的杂环类似物的起始原料,这些类似物作为抗HIV剂 .

抗氧化活性

这些化合物也与抗氧化活性有关,这在与氧化应激相关的各种健康状况中可能是有益的 .

抗肿瘤活性

2-氨基噻唑已显示出作为抗肿瘤剂的有希望的治疗作用 . 它们被发现对多种人类癌细胞系(如乳腺癌、白血病、肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌和前列腺癌)具有强大的、选择性的纳摩尔抑制活性 .

驱虫活性

这些化合物与驱虫活性有关,这意味着它们可以用来治疗寄生虫感染 .

抗炎和镇痛剂

2-氨基噻唑已被发现具有作为抗炎和镇痛剂的有希望的治疗作用 .

抗惊厥活性

抗糖尿病活性

作用机制

The mechanism of action of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to promote the formation of covalent bonds between the reactants, resulting in the formation of the desired product. Additionally, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate can act as a nucleophile, allowing it to react with electrophiles and form new compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate are not well understood. However, studies have shown that the compound has antimicrobial activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate has been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans.

实验室实验的优点和局限性

The use of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in laboratory experiments has several advantages. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, it is a colorless, odorless solid compound, making it easy to use in a variety of experiments. Finally, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate has a low toxicity, making it safe to use in laboratory settings.

However, there are also some limitations to using Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in laboratory experiments. One limitation is that the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound can be unstable in the presence of light, heat, and air, making it difficult to store and use in laboratory experiments.

未来方向

There are several potential future directions for the use of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in scientific research. One potential direction is to investigate the compound’s potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to explore the potential uses of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in the synthesis of other compounds.

安全和危害

属性

IUPAC Name |

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHMKBKVEUWEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417818 | |

| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72218-74-7 | |

| Record name | 72218-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

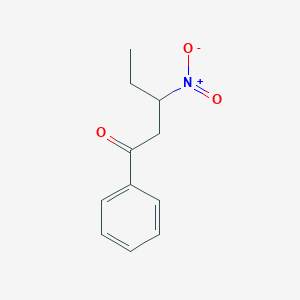

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

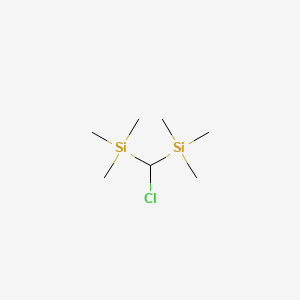

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)